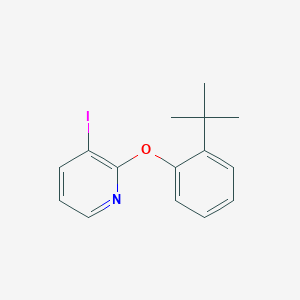

2-(2-Tert-butylphenoxy)-3-iodopyridine

Description

2-(2-Tert-butylphenoxy)-3-iodopyridine is a substituted pyridine derivative featuring a bulky 2-tert-butylphenoxy group at the 2-position and an iodine atom at the 3-position of the pyridine ring. Such compounds are typically used in cross-coupling reactions, medicinal chemistry, and materials science due to the iodine atom’s versatility in forming carbon-carbon or carbon-heteroatom bonds .

Properties

CAS No. |

861674-06-8 |

|---|---|

Molecular Formula |

C15H16INO |

Molecular Weight |

353.20 g/mol |

IUPAC Name |

2-(2-tert-butylphenoxy)-3-iodopyridine |

InChI |

InChI=1S/C15H16INO/c1-15(2,3)11-7-4-5-9-13(11)18-14-12(16)8-6-10-17-14/h4-10H,1-3H3 |

InChI Key |

DGTAWCYTUYFKNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butylphenoxy group introduces significant steric hindrance compared to smaller alkoxy or aryloxy substituents. For example:

- 2-tert-Butoxy-3-iodopyridine (CAS 1020253-78-4) has a tert-butoxy group (C9H12INO, MW 277.11), which is less bulky than 2-tert-butylphenoxy but still impacts solubility and reactivity .

- 2-(Cyclopentyl-Oxy)-3-Iodopyridine (CAS 902837-47-2, MW 289.11) has a cyclic ether substituent, offering moderate steric bulk and enhanced solubility in chloroform and DMSO .

- 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodopyridine (CAS 1203499-01-7, MW 418.39) features a silyl-protected hydroxyl group, combining steric bulk with hydrolytic stability .

Table 1: Physical Properties of Selected 3-Iodopyridine Derivatives

Reactivity in Cross-Coupling Reactions

The iodine atom at the 3-position of pyridine is highly reactive in metal-catalyzed reactions. However, substituent effects modulate outcomes:

- 3-Iodopyridine reacts efficiently in Mizoroki–Heck cross-coupling with butyl acrylate, yielding 60% product, whereas 3-chloropyridine is unreactive under the same conditions .

- 2-Fluoro-3-iodopyridine exhibits enhanced reactivity in thioether formation (90% yield) due to the electron-withdrawing fluorine atom facilitating oxidative addition .

- Bulky substituents (e.g., tert-butylphenoxy) may reduce yields in coupling reactions due to steric interference, as seen in disulfuration reactions of 3,5-dibromopyridine (40% yield) .

Table 2: Reactivity of 3-Iodopyridine Derivatives in Selected Reactions

Electrochemical Behavior

The position of iodine on the pyridine ring and substituent electronic effects influence reduction potentials:

- 3-Iodopyridine at pH 13 undergoes reduction at -1.38 V vs. SCE without rearrangement, unlike 2-iodopyridine, which forms deuterated pyridine upon reduction .

- Substituents like tert-butylphenoxy (electron-donating) may shift reduction potentials compared to electron-withdrawing groups (e.g., -CN, -F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.